Dimethylamine-13C2 hydrochloride (CAS 286012-99-5) is a stable, solid-state isotopic building block featuring dual carbon-13 enrichment at the methyl positions [1]. As an amine hydrochloride salt, it presents as a highly crystalline, water-soluble solid with a melting point of approximately 170–173 °C, offering significant handling advantages over its volatile free-base counterpart . In procurement contexts, it is primarily sourced for its +2 Da mass shift in mass spectrometry, its enhanced 13C nuclear magnetic resonance (NMR) sensitivity, and its role as a precise stoichiometric precursor for the synthesis of isotopically labeled pharmaceuticals and metabolic tracers [1].
Substituting Dimethylamine-13C2 hydrochloride with unlabeled dimethylamine hydrochloride or deuterium-labeled variants introduces critical failure points in quantitative and synthetic workflows[1]. Unlabeled analogs cannot function as internal standards due to exact mass overlap with endogenous analytes, eliminating their utility in isotope dilution mass spectrometry. While deuterium-labeled analogs (e.g., Dimethylamine-d6) offer a larger mass shift, they are susceptible to hydrogen-deuterium (H/D) exchange in protic biological matrices and can induce significant kinetic isotope effects (KIE) that alter metabolic reaction rates [2]. Furthermore, attempting to use the free-base form of dimethylamine compromises stoichiometric precision, as its gaseous nature at room temperature prevents the accurate gravimetric dispensing required for high-yield active pharmaceutical ingredient (API) synthesis .
In quantitative LC-MS/MS workflows, internal standards must resist isotopic scrambling. Dimethylamine-13C2 hydrochloride provides a stable +2 Da mass shift that is covalently locked into the carbon skeleton [1]. In contrast, deuterium-labeled comparators like Dimethylamine-d6 hydrochloride can undergo H/D exchange when exposed to protic solvents or acidic biological matrices, leading to a progressive loss of the +6 Da mass shift and a corresponding increase in lower isotopologues[1]. This isotopic decay directly compromises calibration curve linearity, making the 13C2 variant the target procurement choice for rigorous pharmacokinetic assays.
| Evidence Dimension | Isotopic label retention in protic aqueous media |
| Target Compound Data | 100% retention of +2 Da mass shift (no exchange) |
| Comparator Or Baseline | Dimethylamine-d6 hydrochloride (variable loss of +6 Da signal due to H/D exchange) |
| Quantified Difference | Complete elimination of isotopic scrambling errors |
| Conditions | Aqueous biological matrix extraction and LC-MS/MS analysis |
Procuring the 13C2 variant ensures absolute quantitative reliability in bioanalytical assays by eliminating the risk of deuterium exchange.
For the synthesis of 13C-labeled active pharmaceutical ingredients, precise molar equivalents are critical. Dimethylamine free base boils at approximately 7 °C, making it a volatile gas at standard room temperature and requiring handling as a dilute solution, which introduces volumetric dosing errors . Dimethylamine-13C2 hydrochloride, however, is a stable crystalline solid with a melting point of 170–173 °C and a density of ~0.8 g/cm³ . This solid-state form allows for exact gravimetric weighing, ensuring optimal stoichiometry, reducing reagent waste, and maximizing the yield of high-value isotopically labeled downstream products.
| Evidence Dimension | Physical state and dosing precision at 25 °C |
| Target Compound Data | Stable solid (mp 170–173 °C) allowing sub-milligram gravimetric precision |
| Comparator Or Baseline | Dimethylamine free base (gas, bp ~7 °C, requiring volumetric solution dosing) |
| Quantified Difference | Transition from volatile gas/solution to a weighable solid |
| Conditions | Standard laboratory or manufacturing environment (25 °C, 1 atm) |
The hydrochloride salt form is essential for procurement when exact stoichiometric control is required to maximize yields of expensive 13C-labeled APIs.
When tracing the metabolic fate of dimethylamine-containing compounds, the choice of isotopic label profoundly impacts reaction kinetics. Substituting carbon-12 with carbon-13 in Dimethylamine-13C2 hydrochloride induces a negligible heavy-atom kinetic isotope effect (KIE), typically altering reaction rates by less than 5%[1]. Conversely, substituting hydrogen with deuterium (as in Dimethylamine-d6) can trigger primary kinetic isotope effects that slow C-H bond cleavage rates by up to 5- to 8-fold during N-demethylation [1]. For researchers mapping true physiological pathways, procuring the 13C2 variant is critical to ensure that the labeled tracer accurately mimics the metabolic clearance rate of the unlabeled drug.
| Evidence Dimension | Kinetic Isotope Effect (KIE) on metabolic clearance rates |
| Target Compound Data | Negligible KIE (rate change typically < 5%) |
| Comparator Or Baseline | Dimethylamine-d6 hydrochloride (potential rate reduction of 500–800% for C-H/C-D cleavage steps) |
| Quantified Difference | Up to 8-fold closer approximation of natural metabolic rates |
| Conditions | Enzymatic N-demethylation or oxidation assays |
Buyers conducting metabolic tracing must select the 13C2 compound to prevent artificial distortion of pharmacokinetic clearance data caused by deuterium KIE.
Dimethylamine-13C2 hydrochloride is a highly reliable choice for preparing stable internal standards in clinical mass spectrometry. Because its carbon-13 labels are immune to the H/D exchange that affects deuterated analogs, it guarantees robust calibration curves and precise quantification of dimethylamine-derived metabolites in protic matrices like blood and urine [1].
In process chemistry, the solid-state stability and predictable stoichiometry of the hydrochloride salt make it the preferred precursor for synthesizing 13C-labeled drugs. It allows for exact gravimetric dosing, which is impossible with the volatile free base, thereby maximizing the yield of high-value labeled APIs .
For enzymology and drug metabolism studies, this compound serves as a precise tracer. By utilizing 13C rather than deuterium, it avoids the primary kinetic isotope effects that artificially depress metabolic clearance rates, ensuring that the labeled compound accurately reflects the physiological behavior of the unlabeled drug[2].
Irritant